1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride
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Overview
Description
1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride is a chemical compound with the molecular formula C12H14ClNO3S. It is known for its unique structure, which includes a pyrrolidine ring, a sulfonyl group, and a carbonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride typically involves the reaction of 1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
Starting Material: 1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid
Reagent: Thionyl chloride (SOCl2)
Reaction Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures.
The reaction proceeds with the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Chemical Reactions Analysis
1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride undergoes various chemical reactions, including:
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Substitution Reactions: : The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form corresponding amides, esters, and other derivatives.
Reagents: Amines, alcohols, etc.
Conditions: Typically carried out in the presence of a base such as triethylamine to neutralize the released HCl.
Products: Amides, esters, etc.
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Hydrolysis: : In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reagents: Water
Conditions: Aqueous conditions, often with a base to neutralize the HCl.
Products: 1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid
Scientific Research Applications
1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for creating more complex molecules.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through acylation reactions. This modification can alter the biological activity or stability of the biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride primarily involves its reactivity with nucleophiles. The carbonyl chloride group is electrophilic and readily reacts with nucleophiles to form covalent bonds. This reactivity is utilized in various chemical transformations, including the formation of amides, esters, and other derivatives. The sulfonyl group can also participate in reactions, providing additional sites for chemical modification.
Comparison with Similar Compounds
1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride can be compared with other similar compounds, such as:
1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid: This compound is the precursor to the carbonyl chloride derivative and lacks the reactive carbonyl chloride group.
1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl bromide: Similar to the carbonyl chloride derivative but with a bromine atom instead of chlorine. It may exhibit different reactivity and selectivity in chemical reactions.
1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl fluoride: Another halogenated derivative with potentially different reactivity and applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of the carbonyl chloride group, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-9-4-6-10(7-5-9)18(16,17)14-8-2-3-11(14)12(13)15/h4-7,11H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXUQMYYLZNIFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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